molecular formula C13H12ClF2NO3S2 B2960081 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzenesulfonamide CAS No. 2034405-19-9

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2960081
CAS No.: 2034405-19-9
M. Wt: 367.81
InChI Key: MLTUQXCRMUKTIO-UHFFFAOYSA-N
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Description

N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzenesulfonamide is a sulfonamide derivative characterized by a 5-chlorothiophen-2-yl moiety linked via a methoxyethyl chain to a 2,6-difluorobenzenesulfonamide group. Sulfonamides are well-documented for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The structural uniqueness of this compound lies in its heterocyclic thiophene ring, which may enhance binding affinity to biological targets such as B-Raf or MEK kinases, as observed in related compounds .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF2NO3S2/c1-20-10(11-5-6-12(14)21-11)7-17-22(18,19)13-8(15)3-2-4-9(13)16/h2-6,10,17H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTUQXCRMUKTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=C(C=CC=C1F)F)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzenesulfonamide are Prothrombin and Coagulation factor X . These proteins play crucial roles in the blood coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot.

Biochemical Pathways

The compound’s action on Prothrombin and Coagulation factor X affects the blood coagulation cascade. This cascade is a series of reactions that lead to the formation of a blood clot. By inhibiting key proteins in this pathway, the compound could potentially disrupt the normal process of blood clotting.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents LogP Biological Relevance
Target Compound C₁₉H₁₆ClF₂NO₃S₂ 468.92* 5-Chlorothiophene, methoxyethyl, 2,6-F₂ ~4.5† Kinase inhibition (hypothesized)
N-(3-(2-(2-Chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide C₁₈H₁₁ClF₃N₃O₃S 441.82 Chloropyrimidine, acetyl, 2,6-F₂ 4.93 Anticancer (structure-activity)
N-{3-[5-(2-Chloro-4-pyrimidinyl)-2-(tert-butyl)-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide C₂₃H₁₈ClF₃N₄O₂S₂ 559.99 Chloropyrimidine, tert-butyl-thiazole, 2,6-F₂ N/A B-Raf/MEK inhibition
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C₁₃H₁₁ClNO₃S 296.75 Chlorophenyl, methoxy, benzene sulfonamide N/A Antimicrobial, crystallography studies

*Estimated via computational methods (e.g., density-functional theory ).
†Predicted based on similar sulfonamide derivatives .

Key Observations:
  • Heterocyclic Rings : The target compound’s 5-chlorothiophene distinguishes it from pyrimidine- or thiazole-containing analogs (e.g., ). Thiophene’s electron-rich structure may enhance π-π stacking in enzyme binding pockets.
  • Fluorine Substitution : The 2,6-difluorobenzenesulfonamide group is conserved across multiple analogs, suggesting its critical role in target selectivity and metabolic stability .
  • Chain Flexibility : The methoxyethyl linker in the target compound may improve solubility compared to rigid acetyl or tert-butyl-thiazole groups in analogs .

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